molecular formula C21H27N5O3 B6576190 Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- CAS No. 842973-78-8

Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl-

Cat. No.: B6576190
CAS No.: 842973-78-8
M. Wt: 397.5 g/mol
InChI Key: DPCVRDCGVCSRGQ-UHFFFAOYSA-N
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Description

Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- is a complex organic compound belonging to the class of pyrimidopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of compound 5 and propylamine can be refluxed for several hours to yield the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various amines . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the reaction pathway and the yield of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[2,1-f]purine derivatives.

Scientific Research Applications

Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-f]purine derivatives, such as:

Uniqueness

The uniqueness of pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)6-5-7-27/h8-10,15,27H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCVRDCGVCSRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107675
Record name 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-78-8
Record name 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842973-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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